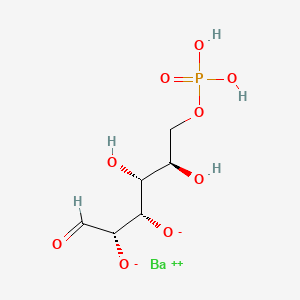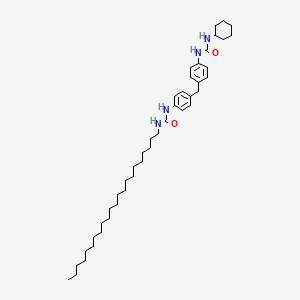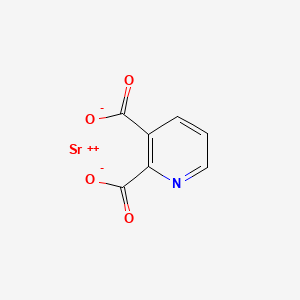
2,3-Pyridinedicarboxylic acid, strontium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2,3-pyridinedicarboxylic acid, strontium salt typically involves the reaction of 2,3-pyridinedicarboxylic acid with a strontium salt, such as strontium chloride or strontium nitrate, in an aqueous solution. The reaction is usually carried out under controlled pH conditions to ensure the complete formation of the strontium salt. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically obtained through filtration, washing, and drying processes .
化学反应分析
Types of Reactions
2,3-Pyridinedicarboxylic acid, strontium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The strontium ion in the compound can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can result in the formation of new metal-coordinated complexes .
科学研究应用
2,3-Pyridinedicarboxylic acid, strontium salt has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to study the properties of metal complexes.
Biology: Investigated for its potential biological activities, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the development of new materials with unique luminescent properties.
作用机制
The mechanism of action of 2,3-pyridinedicarboxylic acid, strontium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In the context of bone health, the strontium ion in the compound can promote bone formation and reduce bone resorption, leading to improved bone density .
相似化合物的比较
2,3-Pyridinedicarboxylic acid, strontium salt can be compared with other similar compounds, such as:
2,4-Pyridinedicarboxylic acid, strontium salt: Similar in structure but with different coordination properties.
2,5-Pyridinedicarboxylic acid, strontium salt: Exhibits different chemical reactivity and biological activities.
2,6-Pyridinedicarboxylic acid, strontium salt: Known for its unique luminescent properties
属性
CAS 编号 |
87314-99-6 |
|---|---|
分子式 |
C7H3NO4Sr |
分子量 |
252.72 g/mol |
IUPAC 名称 |
strontium;pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C7H5NO4.Sr/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h1-3H,(H,9,10)(H,11,12);/q;+2/p-2 |
InChI 键 |
LXNNOUWKHMGNOK-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Sr+2] |
相关CAS编号 |
89-00-9 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


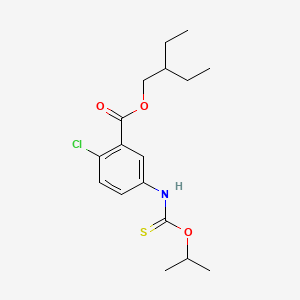
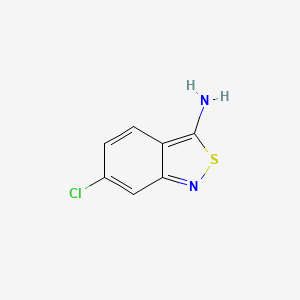

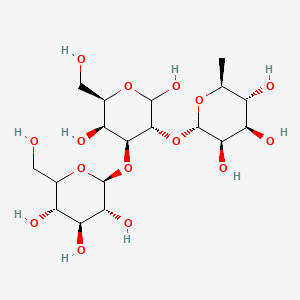
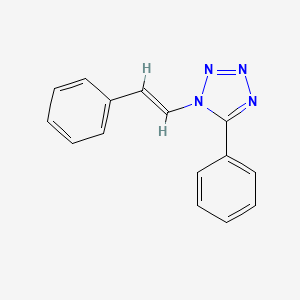
![2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12680583.png)
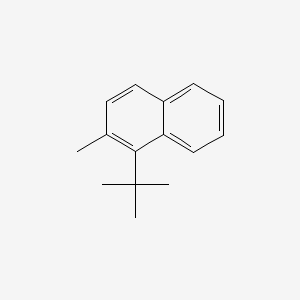
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)

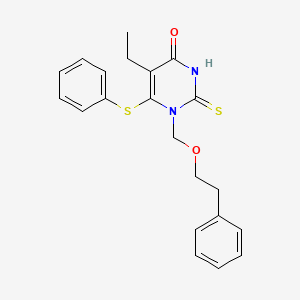
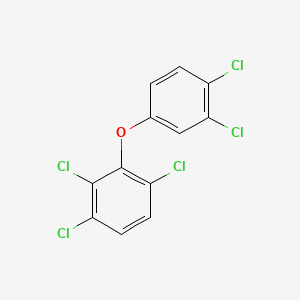
![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
